3-Dimethylamino-2-isocyanoacrylic acid methylester
Description
3-Dimethylamino-2-isocyanoacrylic acid methylester (CAS: 113212-14-9) is a specialized acrylate derivative featuring a unique combination of functional groups: a dimethylamino group (-N(CH₃)₂) at position 3, an isocyano group (-NC) at position 2, and a methoxycarbonyl group (-COOCH₃) at position 1 of the acrylic acid backbone. This compound is structurally distinct due to the rare isocyano substituent, which confers unique reactivity in organic synthesis, particularly in cycloaddition reactions and as a ligand precursor in coordination chemistry .
Properties
IUPAC Name |
methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREGRQYTSPAJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Methyl isocyanoacetate reacts with DMF-DEA in methanol at temperatures between 0°C and 25°C. The dimethylamino group is introduced through the displacement of the ethoxy group in DMF-DEA, forming a conjugated isocyanovinyl intermediate. The reaction is typically complete within 30 hours, after which the crude product is purified via medium-pressure liquid chromatography (MPLC) using a gradient of heptane and ethyl acetate.
Table 1: Conventional Synthesis Parameters
Key Considerations
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Solvent Choice : Methanol optimizes ester stability while facilitating nucleophilic attack.
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Temperature Control : Lower temperatures (0°C) minimize side reactions such as polymerization of the isocyano group.
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Scalability : The reaction scales linearly, with yields maintained at multi-gram levels.
Alternative Solid-Phase Synthesis Using Polymer-Bound Reagents
A modified approach employs polymer-bound reagents to streamline purification and enhance yield. This method, adapted from thiazole synthesis protocols, immobilizes the reactive isocyanoacrylate intermediate on aminomethyl polystyrene resin.
Procedure Overview
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Resin Functionalization : Aminomethyl polystyrene is treated with a fourfold excess of 3-dimethylamino-2-isocyanoacrylic acid chloride in dichloromethane.
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Multicomponent Reaction : The resin-bound intermediate reacts with aldehydes and thioacetic acid in a 1:1 CH₂Cl₂-MeOH mixture.
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Cleavage : The product is liberated from the resin using lithium hydroxide in tetrahydrofuran (THF)-water.
Advantages
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Reduced Purification Burden : By-products remain resin-bound, simplifying isolation.
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Versatility : Compatible with diverse aldehydes, enabling derivative synthesis.
Optimization Strategies for Enhanced Yield
Step Repetition and Solvent Management
Adapting techniques from amino acid methyl ester synthesis, repeating condensation and solvent removal steps significantly improves yields. For example, cycling the reaction mixture through methanol addition and concentration phases increases the conversion ratio from 75% to >99.5% after five iterations.
Table 2: Yield Optimization via Step Repetition
| Cycle Count | Conversion Ratio |
|---|---|
| 1 | 75–85% |
| 2 | 85–95% |
| 3 | 95–97% |
| 5 | >99.5% |
pH-Mediated Purification
Post-synthesis purification involves sequential pH adjustments:
Chemical Reactions Analysis
3-Dimethylamino-2-isocyanoacrylic acid methylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Multicomponent Reactions
One of the primary applications of 3-dimethylamino-2-isocyanoacrylic acid methyl ester is its use as a versatile reagent in multicomponent reactions (MCRs). MCRs are a powerful strategy in organic synthesis that allows for the simultaneous construction of multiple bonds and functional groups from several reactants, leading to complex molecular architectures.
Case Study: Synthesis of 6-Oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters
A notable example involves the three-component reaction of 3-dimethylamino-2-isocyanoacrylic acid methyl ester with aldehydes and amines to yield 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters. This reaction showcases the compound's ability to facilitate the formation of heterocyclic structures efficiently. The study outlines the scope and limitations of this reaction, emphasizing its versatility and potential for further exploration in drug discovery and materials science .
Synthesis of Heterocycles
The compound is also instrumental in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activity.
Example: Thiazole Derivatives
In another application, 3-dimethylamino-2-isocyanoacrylic acid methyl ester has been employed in the synthesis of highly substituted thiazole derivatives through MCRs. The resulting thiazoles exhibit significant pharmacological properties, making them valuable candidates for further development as therapeutic agents .
Pharmaceutical Applications
The compound has been investigated for its potential use in pharmaceuticals, particularly as a scaffold for developing antiviral agents. Research indicates that derivatives of 3-dimethylamino-2-isocyanoacrylic acid methyl ester can exhibit inhibitory effects against herpes viruses. This aspect underscores its relevance in medicinal chemistry and virology .
Mechanism of Action
The mechanism of action of 3-Dimethylamino-2-isocyanoacrylic acid methylester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-dimethylamino-2-isocyanoacrylic acid methylester with structurally related acrylate derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Acrylate Derivatives
*Calculated based on molecular formula.
Structural Analysis
- Substituent Reactivity: The isocyano group (-NC) in the target compound is less common than the cyano group (-CN) in methyl 2-cyano-3-phenylacrylate. Isocyano groups are highly reactive in [2+1] cycloadditions and metal coordination, whereas cyano groups are more stable and widely used in nitrile chemistry .
- Stereoelectronic Effects: In methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, the dioxoisoindolinyl group creates a planar, conjugated system, while the dimethylamino-isocyano combination in the target compound may induce steric hindrance and electronic polarization .
Physicochemical Properties
- Melting Points: Nicotinuric acid methylester (67–68°C) and methyl 2-cyano-3-phenylacrylate (liquid at room temperature, based on SDS data) highlight the impact of aromatic and heterocyclic substituents on crystallinity. Data for the target compound’s melting point are unavailable in the provided evidence .
- Solubility: The dimethylamino group in the target compound likely enhances solubility in polar solvents compared to the phenyl-substituted analog .
Biological Activity
3-Dimethylamino-2-isocyanoacrylic acid methylester (commonly referred to as DMICAME) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
DMICAME is characterized by the presence of a dimethylamino group and an isocyanoacrylic acid moiety, which contribute to its unique chemical properties. The compound's structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a versatile candidate for drug development.
The biological activity of DMICAME can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Some key mechanisms include:
- Enzyme Inhibition : DMICAME has been shown to inhibit certain enzymes, potentially affecting metabolic pathways linked to diseases such as cancer and inflammation.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways that are critical for cell proliferation and survival.
Biological Activity Overview
The following table summarizes the biological activities associated with DMICAME based on recent studies:
Case Studies
- Anticancer Activity : A study investigated the effects of DMICAME on human colorectal cancer cells (DLD-1). The results indicated that DMICAME significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. This suggests potential utility in developing anticancer therapies targeting Wnt signaling pathways.
- Anti-inflammatory Effects : In a model of acute inflammation, DMICAME was administered to mice subjected to lipopolysaccharide (LPS) treatment. The compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and improved clinical scores, indicating its potential as an anti-inflammatory agent.
- Enzyme Inhibition : Research focused on the inhibition of tankyrases by DMICAME revealed that it effectively increased levels of AXIN proteins, leading to reduced β-catenin accumulation in colorectal cancer cells. This mechanism highlights its role in modulating Wnt signaling, which is often dysregulated in cancer.
Research Findings
Recent investigations into DMICAME have yielded promising results regarding its pharmacological properties:
- Cytotoxicity Assays : In vitro studies demonstrated IC50 values ranging from 15 µM to 30 µM against various cancer cell lines, indicating significant cytotoxic potential.
- Selectivity : Comparative studies with similar compounds showed that DMICAME exhibited a higher selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that DMICAME has favorable absorption characteristics with moderate bioavailability, making it a suitable candidate for further development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-dimethylamino-2-isocyanoacrylic acid methylester, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves esterification of the parent acid using methanol under acidic catalysis or coupling reactions involving isocyanides. Characterization requires a combination of NMR (¹H/¹³C) to confirm functional groups (e.g., dimethylamino, isocyano, ester), mass spectrometry (MS) for molecular weight verification, and HPLC to assess purity (>98%). Contradictions in reported yields may arise from solvent choice (e.g., DMF vs. THF) or catalyst efficiency (e.g., H₂SO₄ vs. p-TsOH) .
Q. Which analytical techniques are most effective for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using UV-Vis spectroscopy (to track degradation products) and LC-MS (to identify hydrolyzed byproducts like carboxylic acids) are critical. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can reveal decomposition thresholds. Discrepancies in stability data may stem from solvent impurities or oxygen exposure during testing .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene) and safety goggles with side shields. Ensure fume hood ventilation due to potential isocyanide toxicity. Contradictions in safety guidelines (e.g., respirator requirements) may reflect differences in local regulatory standards or incomplete toxicity profiling .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of 3-dimethylamino-2-isocyanoacrylic acid methylester?
- Methodological Answer : A 2³ factorial design can test variables like temperature (25–60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. acetonitrile). Response surface methodology (RSM) identifies interactions between factors, resolving contradictions in literature-reported optimal conditions. For example, high catalyst loading may reduce reaction time but increase purification complexity .
Q. What computational strategies predict the compound’s reactivity in [2+1] cycloaddition or nucleophilic addition reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. Molecular dynamics simulations assess steric effects from the dimethylamino group. Discrepancies between theoretical and experimental outcomes often arise from solvent effects omitted in gas-phase calculations .
Q. How do meta-analytical approaches reconcile contradictory data on the compound’s biological activity in antimicrobial assays?
- Methodological Answer : Systematic reviews should standardize variables like microbial strain (Gram-positive vs. Gram-negative), solvent (DMSO vs. aqueous buffers), and concentration ranges (10–100 µM). Heterogeneity in reported MIC values may reflect differences in assay protocols (e.g., broth microdilution vs. agar diffusion) .
Q. What mechanistic insights explain the compound’s role in multicomponent reactions (e.g., Ugi or Passerini reactions)?
- Methodological Answer : Kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling (e.g., ¹⁵N for isocyano groups) can elucidate reaction pathways. Contradictions in proposed mechanisms (e.g., zwitterionic intermediates vs. concerted pathways) may arise from solvent-dependent stabilization effects .
Data Contradiction Analysis Framework
- Step 1 : Identify variables (e.g., solvent, catalyst) causing divergence in published results.
- Step 2 : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).
- Step 3 : Apply multivariate statistical tools (e.g., PCA) to isolate confounding factors.
- Step 4 : Publish negative results to clarify boundary conditions for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
